3-(Benzylamino)cyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZROTIRNKHKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the benzylamino group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The benzylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the cyclobutane ring or the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(Benzylamino)cyclobutane-1-carboxylic acid is a chemical compound that consists of a cyclobutane ring, a benzylamino group, and a carboxylic acid functional group. It has gained interest for its potential applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in organic synthesis, enabling the creation of complex molecules. The compound's structure allows it to be a versatile building block in organic synthesis. For example, 3-(Benzylamino)cyclobutanecarboxylic acid hydrochloride can be used in various reactions.
- Biology It acts as a precursor for synthesizing biologically active molecules, which aids in studying biochemical pathways and mechanisms.
- Medicine Its unique structure makes it a potential candidate for drug development, especially in designing molecules with specific pharmacological properties. Its ability to interact with biological molecules contributes to its potential pharmacological activities. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with target proteins, while the carboxylic acid group can engage in ionic interactions. This functionality may contribute to enzyme inhibition and modulation of protein-ligand interactions, making it a candidate for pharmacological investigation.
- Industry It is used in the production of specialty chemicals and materials, contributing to advancements in various technological fields.
Biological Activities
This compound has potential biological activities, and when combined with 2,2,2-trifluoroacetic acid (TFA), it may enhance its efficacy in various biological applications.
- Electrochemical Activity TFA can facilitate electroreductive alkylations, enhancing the reactivity of carboxylic acids in coupling reactions with arenes, which is crucial for synthesizing biologically active compounds.
- Regulatory Effects on Cellular Functions The compound can influence cellular pathways, potentially modulating immune responses or cancer cell proliferation. Derivatives of cyclobutane compounds can activate natural killer (NK) cells, leading to inhibited growth in pancreatic cancer models.
Potential Therapeutic Applications
- Cancer Treatment Its ability to activate immune cells suggests a role in oncology. Cyclobutane structure-derived compounds can inhibit tumor growth by enhancing NK cell activity.
- Neuroprotective Effects Some derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging A chemical exchange saturation transfer (CEST) MRI method (LATEST) based on the exchange between the lactate hydroxyl proton and bulk water protons can image lactate with high spatial resolution . The LATEST method does not involve injecting radioactive isotopes or labeled metabolites and has higher sensitivity compared to conventional 1H-MRS. This technique has potential applications, including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
- Arsenic Exposure Studies have explored the biological effects of arsenic exposure and potential reagents to ameliorate arsenic damage in vivo. High arsenic exposure is associated with various cancers and diseases .
- Carboxylic Acid Isosteres The replacement of a carboxylic acid with a surrogate structure, or bio-isostere, is a classical strategy in medicinal chemistry . Titration experiments revealed that the tetrazole derivative engages in significantly stronger H-bonding .
Mechanism of Action
The mechanism of action of 3-(Benzylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-(benzylamino)cyclobutane-1-carboxylic acid and related compounds:
Table 1. Structural and Functional Comparison of Cyclobutane Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Function
- Benzylamino vs. Benzyloxy: The benzylamino group in the target compound introduces a basic secondary amine, enabling hydrogen bonding and nucleophilic reactivity. In contrast, the benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid () is an ether linkage, rendering it less reactive but more lipophilic .
- Butenyl vs. Benzylamino: The butenyl side chain in E7 () facilitates RCM-based peptide stapling to stabilize α-helical structures. The benzylamino group may instead serve as a site for further functionalization (e.g., acylation or alkylation) .
Physicochemical Properties
- Physical State : 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) is reported as a white solid, suggesting similar derivatives (including the target compound) are likely solids at room temperature .
- Solubility: The presence of ionic groups (e.g., hydrochloride salt in ) enhances water solubility, whereas nonpolar substituents like benzyl or butenyl reduce it .
Research Findings and Implications
- Conformational Rigidity: Cyclobutane rings restrict rotational freedom, enhancing binding specificity in drug candidates. For example, trans-3-aminocyclobutanecarboxylic acid () is studied for its ability to mimic natural amino acids while imposing defined geometries .
- Safety Profiles: 1-Benzylcyclobutane-1-carboxylic acid requires standard laboratory precautions (e.g., gloves, eye protection), as detailed in its safety data sheet .
Biological Activity
3-(Benzylamino)cyclobutane-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Structural Features :
- Contains a cyclobutane ring, a benzylamino group, and a carboxylic acid functional group.
The compound's unique three-dimensional conformation is attributed to the cyclobutane moiety, which may influence its interactions with biological targets.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets. The benzylamino group can modulate the activity of enzymes or receptors, while the cyclobutane ring contributes to structural stability. Key mechanisms include:
- Electrochemical Activity : The compound can facilitate electroreductive alkylations, enhancing reactivity in coupling reactions with (hetero)arenes, which is crucial for synthesizing biologically active compounds.
- Regulatory Effects on Cellular Functions : It influences cellular pathways, potentially modulating immune responses or cancer cell proliferation. For instance, derivatives of cyclobutane compounds have been shown to activate natural killer (NK) cells, inhibiting growth in pancreatic cancer models.
Biological Applications
This compound exhibits potential therapeutic applications in various fields:
- Cancer Treatment : It may enhance NK cell activity, suggesting a role in oncology. Studies indicate that cyclobutane derivatives can inhibit tumor growth by activating immune responses.
- Neuroprotective Effects : Some derivatives show promise as neuroprotective agents, potentially beneficial for treating neurodegenerative diseases.
Table 1: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| NK Cell Activation | Cyclobutane derivatives enhanced NK cell activity, leading to inhibited tumor growth. | |
| Neuroprotection | Certain derivatives exhibited protective effects against neurodegeneration. | |
| Electrochemical Properties | The compound facilitated electroreductive alkylations, enhancing reactivity in synthesis. |
Case Study: Cancer Treatment Efficacy
A notable study investigated the use of this compound in enhancing NK cell activity against pancreatic cancer cells. The results demonstrated a significant reduction in tumor growth rates when treated with this compound compared to controls, highlighting its potential as an immunotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-(Benzylamino)cyclobutane-1-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by benzylamine coupling. A plausible route includes:
Cyclobutane carboxylate preparation : Cyclization via [2+2] photochemical reactions or strain-driven ring closure.
Amine functionalization : Protection of the amine group (e.g., using Boc anhydride) to avoid side reactions during benzylation .
Benzylation : Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
Deprotection and purification : Acidic cleavage of the protecting group, followed by recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity.
- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Impurities (e.g., unreacted benzyl halides) can be identified via ¹H NMR (δ 4.5–5.0 ppm for benzyl protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structure by identifying cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain) and benzylamine protons (δ 7.2–7.4 ppm for aromatic Hs; δ 3.8–4.0 ppm for CH₂-NH).
- FT-IR : Detect carboxylic acid O-H stretches (2500–3000 cm⁻¹, broad) and C=O (1700–1750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 220.1443 (C₁₂H₁₄NO₂⁺) .
Advanced Research Questions
Q. How can computational chemistry predict the conformational stability of this compound in solution?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate ring strain and torsional angles. Cyclobutane puckering (e.g., "butterfly" vs. "chair") affects stability .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess hydrogen-bonding interactions. The carboxylic acid group may form intramolecular H-bonds with the benzylamine, reducing solubility .
- Data Interpretation : Compare computed NMR shifts (GIAO method) with experimental data to validate models. Deviations >0.5 ppm suggest unaccounted solvent effects .
Q. What experimental strategies resolve contradictions between observed and predicted reactivity in aqueous media?
- Methodological Answer :
- pH-Dependent Stability Studies : Perform kinetic assays at pH 2–12 (using HCl/NaOH buffers) to identify degradation pathways. Monitor via HPLC for byproducts (e.g., decarboxylation or benzylamine cleavage).
- Isotopic Labeling : Use ¹³C-carboxylic acid analogs to track CO₂ release during hydrolysis .
- Troubleshooting : If experimental half-life conflicts with predictions, check for autocatalysis (e.g., acid-catalyzed decomposition) or trace metal impurities (use chelators like EDTA) .
Q. How does steric hindrance from the benzyl group influence the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase). Compare with unsubstituted cyclobutane analogs to assess steric clashes.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors. Reduced affinity vs. smaller amines suggests steric limitations.
Data Analysis and Contradictions
Q. How should researchers address discrepancies in spectral data between synthesized batches?
- Methodological Answer :
Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., diastereomers or oxidation products).
Solvent Effects : Re-acquire NMR in deuterated DMSO vs. CDCl₃; carboxylic acid proton exchange rates vary with solvent .
Crystallography : If available, single-crystal X-ray diffraction resolves stereochemical ambiguities .
- Case Study : A ¹³C NMR shift at δ 175 ppm (carboxylic acid) conflicting with δ 170 ppm in literature may indicate tautomerism or salt formation .
Safety and Handling in Research Settings
Q. What protocols ensure safe handling of this compound during experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
